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Compound of Interest

Compound Name:
5-Bromo-6-methoxypyridine-3-

carboxamide

CAS No.: 1261079-59-7

Cat. No.: B1439854 Get Quote

Core Identity & Chemical Profile[1][2]
Compound Name: 5-Bromo-6-methoxypyridine-3-carboxamide CAS Number: 1261079-59-7

Synonyms: 5-Bromo-6-methoxynicotinamide; 3-Bromo-2-methoxy-5-pyridinecarboxamide

Molecular Formula: C₇H₇BrN₂O₂ Molecular Weight: 231.05 g/mol [1][2]

Physicochemical Properties Table[1][2]
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Property Value Note

Appearance
White to off-white crystalline

solid
Hygroscopic nature possible

Melting Point 185–189 °C Varies by crystal polymorph

Solubility DMSO, Methanol, DMF Poor solubility in water

pKa (Calc)
~10.5 (Amide), ~2.5 (Pyridine

N)

Electron-deficient ring lowers

basicity

LogP 1.2–1.5
Moderate lipophilicity suitable

for FBLD

H-Bond Donors 1 (Amide NH₂) Critical for active site binding

H-Bond Acceptors
3 (Pyridine N, Amide O,

Methoxy O)

Introduction: The Strategic Scaffold
In modern drug discovery, 5-Bromo-6-methoxypyridine-3-carboxamide serves as a

"privileged scaffold."[1][2] Its utility stems from its trifunctional nature, allowing orthogonal

chemical modifications at three distinct vectors:[2]

C3-Amide: Acts as a primary hydrogen-bonding pharmacophore or precursor to

nitriles/amines.[1][2]

C5-Bromide: A versatile handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald-

Hartwig) to extend the carbon skeleton.[1][2]

C6-Methoxy: A masking group for the pyridone tautomer or a site for nucleophilic aromatic

substitution (SₙAr).[1][2]

This compound is frequently employed in Fragment-Based Lead Discovery (FBLD) targeting

kinases (e.g., BTK, EGFR) and metabolic enzymes (e.g., NNMT), where the nicotinamide core

mimics the adenosine ring of ATP or the nicotinamide moiety of NAD+.[2]
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Synthesis & Production Protocols
The synthesis of 5-Bromo-6-methoxypyridine-3-carboxamide requires regioselective

functionalization.[1][2] The most robust industrial route avoids the direct bromination of

nicotinamide (which often yields mixtures) and instead utilizes the ester intermediate.[2]

Method A: The Ester-Ammonolysis Route
(Recommended)
This pathway ensures high regioselectivity for the bromine atom at the C5 position due to the

directing effects of the methoxy group (ortho-director) and the ester (meta-director).[1][2]

Step 1: Bromination of Methyl 6-methoxynicotinate[1][2]
Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN).[1][2]

Conditions: Reflux (80°C), 4–6 hours.

Mechanism: Electrophilic aromatic substitution.[1][2] The C5 position is activated by the C6-

methoxy group (ortho) and deactivated less by the C3-ester (meta), making it the most

nucleophilic site.[1][2]

Protocol:

Dissolve methyl 6-methoxynicotinate (1.0 eq) in MeCN.[1][2]

Add NBS (1.1 eq) portion-wise to control exotherm.[2]

Monitor via TLC/LCMS for disappearance of starting material.[2]

Quench with aqueous sodium thiosulfate to remove excess bromine.[2]

Isolate Methyl 5-bromo-6-methoxynicotinate (CAS 93349-99-6).[1][2]

Step 2: Ammonolysis (Amide Formation)[2]
Reagents: 7N Ammonia in Methanol (NH₃/MeOH).

Conditions: Sealed tube, 60°C, 12–24 hours.
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Protocol:

Suspend the methyl ester intermediate in 7N NH₃/MeOH (10 volumes).

Seal the vessel and heat to 60°C.

Cool to 0°C; the product often precipitates as a white solid.[2]

Filter and wash with cold methanol.[2]

Reaction Logic

Methyl 6-methoxynicotinate
(Starting Material)

Methyl 5-bromo-6-methoxynicotinate
(Intermediate)

NBS, MeCN
Reflux, 4h

(Electrophilic Bromination) 5-Bromo-6-methoxypyridine-3-carboxamide
(Target)

NH3 / MeOH
60°C, Sealed Tube

(Ammonolysis)

Ortho-directing OMe group ensures C5 bromination Ester-Amide conversion retains regiochemistry

Click to download full resolution via product page

Figure 1: Regioselective synthesis pathway via the ester intermediate.

Reactivity & Functionalization Map
Once synthesized, the molecule acts as a divergence point.[2] The differing reactivities of the

functional groups allow for sequential modification.[2]

C5-Bromine: Cross-Coupling
The C5-bromide is an excellent electrophile for Palladium-catalyzed reactions.[1][2]

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to generate biaryl systems

(common in kinase inhibitors).[1][2]

Buchwald-Hartwig: Coupling with amines to generate 5-amino-nicotinamides.[1][2]

Sonogashira: Introduction of alkynes for "click" chemistry tags.
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C6-Methoxy: The Masked Pyridone
The methoxy group is not inert.[1][2]

Demethylation: Treatment with HBr/AcOH or BBr₃ converts the methoxy group to a hydroxyl,

which tautomerizes to the 2-pyridone.[1][2] This motif is crucial for mimicking the

uracil/thymine hydrogen bonding patterns in protein active sites.[2]

SₙAr Displacement: If the pyridine nitrogen is oxidized to the N-oxide, or under harsh basic

conditions, the methoxy group can be displaced by amines or thiols.[1][2]

C3-Amide: Transformations
Dehydration: Conversion to 5-bromo-6-methoxynicotinonitrile using POCl₃ or TFAA/Pyridine.

[1][2]

Hofmann Rearrangement: Conversion to the amine (via isocyanate) to yield 5-bromo-6-

methoxypyridin-3-amine.[1][2]

5-Bromo-6-methoxypyridine-
3-carboxamide

Biaryl Derivatives
(Kinase Inhibitors)

Pd(PPh3)4, Ar-B(OH)2
(Suzuki Coupling)

5-Bromo-6-oxo-1,6-
dihydropyridine-3-carboxamide

HBr/AcOH or BBr3
(Demethylation)

5-Bromo-6-methoxy-
nicotinonitrile

POCl3 or TFAA
(Dehydration)

5-Bromo-6-methoxy-
pyridin-3-amine

Br2, NaOH
(Hofmann Rearrangement)

Click to download full resolution via product page

Figure 2: Divergent synthesis capabilities from the core scaffold.[2]

Applications in Drug Discovery
NNMT Inhibition
Nicotinamide N-methyltransferase (NNMT) is a metabolic regulator implicated in obesity and

type 2 diabetes. 6-Methoxynicotinamide (JBSNF-000088) is a known inhibitor.[1][2][3][4] The 5-
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bromo derivative allows researchers to extend this core into hydrophobic pockets of the

enzyme, potentially increasing potency (IC₅₀) and residence time compared to the parent

molecule.[2]

Kinase Inhibition (Type I/II)
The 3-carboxamide group acts as a "hinge binder," forming hydrogen bonds with the ATP-

binding site of kinases.[1][2] The 5-bromo position allows the attachment of a "tail" moiety to

access the solvent-exposed region or the back pocket (gatekeeper residue), modulating

selectivity between homologous kinases.[1][2]

Safety & Handling (MSDS Highlights)
Signal Word:WARNING

Hazard Statements:

H315: Causes skin irritation.[1][2]

H319: Causes serious eye irritation.[1][2]

H335: May cause respiratory irritation.[2]

Handling: Use in a fume hood.[1][2] Avoid dust formation.[2] The compound may release

toxic fumes (NOx, HBr) upon thermal decomposition.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The methoxy group is

susceptible to hydrolysis under acidic moisture conditions.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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